4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce different functional groups to the naphthyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,8-naphthyridine: Lacks the methyl group at the 6-position.
6-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 4-position.
1,8-Naphthyridin-2(1H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with biological targets and potentially improve its efficacy in various applications.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-7(12)3-8(13)11-9(6)10-4-5/h2-4H,1H3,(H2,10,11,12,13) |
InChI Key |
KNXWYYVBCKPDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)C=C2O)N=C1 |
Origin of Product |
United States |
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